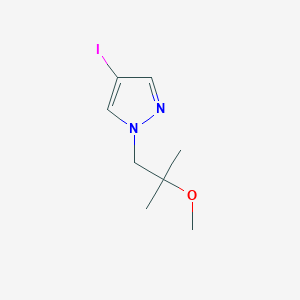
4-Ethyl-1,3-oxazole-5-carboxylic acid
Descripción general
Descripción
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of oxazole rings generally proceeds via the cyclisation of a 2-amino alcohol with a suitable functional group . Various methods for direct arylation of oxazoles have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
The molecular structure of oxazole compounds can vary depending on the location of the double bond and the substituents attached to the ring .Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions, including direct arylation and alkenylation . The reaction conditions and the nature of the substituents can influence the regioselectivity of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole compounds can vary depending on their structure. For example, 5-Oxazolecarboxylic acid is a solid with a melting point of 226-230 °C .Aplicaciones Científicas De Investigación
Medicine: Antimicrobial Agents
4-Ethyl-1,3-oxazole-5-carboxylic acid derivatives have been explored for their potential as antimicrobial agents . The oxazole ring is a common motif in many pharmacologically active compounds, and its modification can lead to significant antibacterial and antifungal activities. This compound could serve as a precursor for developing new antibiotics to combat resistant strains of bacteria.
Agriculture: Agrochemicals
In agriculture, oxazole derivatives are utilized as building blocks for agrochemicals . These compounds can be designed to function as herbicides, fungicides, or insecticides, providing protection for crops and contributing to increased agricultural productivity.
Materials Science: Polymer Synthesis
The oxazole ring is a valuable component in materials science, particularly in the synthesis of polymers . 4-Ethyl-1,3-oxazole-5-carboxylic acid can be used to create polymers with specific properties, such as increased durability or thermal stability, which are essential for various industrial applications.
Chemical Synthesis: Catalysts and Intermediates
This compound is also significant in chemical synthesis, where it can act as an intermediate or catalyst in various reactions . Its role in facilitating the synthesis of complex molecules makes it a valuable asset in the development of new chemical entities.
Environmental Science: Green Chemistry
Oxazole derivatives are being studied for their role in green chemistry initiatives . They can be used to develop environmentally friendly catalysts and processes that minimize the use of toxic solvents and reduce waste production.
Biochemistry: Enzyme Inhibition
In biochemistry, 4-Ethyl-1,3-oxazole-5-carboxylic acid derivatives can be designed to inhibit specific enzymes . This inhibition can be leveraged to study enzyme function or to develop drugs that target enzymes related to diseases.
Drug Development: Anticancer Research
Oxazole compounds have shown promise in anticancer research . They can be engineered to interfere with the proliferation of cancer cells, offering a pathway to new treatments for various types of cancer.
Biotechnology: Fluorescent Probes
Finally, in biotechnology, oxazole derivatives are used to create fluorescent probes . These probes can bind to biomolecules, allowing scientists to visualize and track biological processes in real-time.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAIQFNTWYCLSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,3-oxazole-5-carboxylic acid | |
CAS RN |
947145-27-9 | |
| Record name | 4-ethyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)






![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)





